molecular formula C15H16N2 B072885 1-Ethyl-5-(4-pyridinyl)indoline CAS No. 1453-85-6

1-Ethyl-5-(4-pyridinyl)indoline

Cat. No. B072885
CAS RN: 1453-85-6
M. Wt: 224.3 g/mol
InChI Key: KZECPKKDZONXLR-UHFFFAOYSA-N
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Description

1-Ethyl-5-(4-pyridinyl)indoline, commonly known as Ethylphenidate, is a psychoactive drug that belongs to the class of stimulants. It is a derivative of methylphenidate and has similar effects on the central nervous system. Ethylphenidate has gained popularity in recent years due to its use as a research chemical. It is commonly used in scientific research to study the mechanisms of action of stimulants and their effects on the brain.

Mechanism Of Action

The exact mechanism of action of Ethylphenidate is not fully understood. However, it is believed to work by increasing the release of dopamine and norepinephrine in the brain. This results in increased alertness, focus, and energy. Ethylphenidate also blocks the reuptake of these neurotransmitters, which prolongs their effects.

Biochemical And Physiological Effects

Ethylphenidate has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream, which provides energy for the body. Ethylphenidate can also cause changes in mood, such as increased feelings of euphoria and confidence.

Advantages And Limitations For Lab Experiments

One advantage of using Ethylphenidate in lab experiments is that it is a potent stimulant that produces reliable effects. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using Ethylphenidate is that it is a psychoactive drug that can have effects on behavior and cognition. This can make it difficult to control for these variables in experiments.

Future Directions

There are a number of future directions for research on Ethylphenidate. One area of interest is the development of new derivatives of Ethylphenidate that have different effects on the brain. Another area of interest is the investigation of the long-term effects of Ethylphenidate use, both in terms of its effects on the brain and its potential for addiction. Finally, there is a need for more research on the use of Ethylphenidate as a therapeutic agent, particularly in the treatment of attention deficit hyperactivity disorder (ADHD).

Synthesis Methods

The synthesis of Ethylphenidate involves the reaction of methylphenidate with ethanol. This reaction is typically carried out in the presence of a catalyst such as hydrochloric acid. The resulting product is then purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

Ethylphenidate is commonly used in scientific research to study the mechanisms of action of stimulants. It is used to investigate the effects of stimulants on the central nervous system, including their effects on neurotransmitter systems such as dopamine and norepinephrine. Ethylphenidate is also used to study the effects of stimulants on behavior, cognition, and memory.

properties

CAS RN

1453-85-6

Product Name

1-Ethyl-5-(4-pyridinyl)indoline

Molecular Formula

C15H16N2

Molecular Weight

224.3 g/mol

IUPAC Name

1-ethyl-5-pyridin-4-yl-2,3-dihydroindole

InChI

InChI=1S/C15H16N2/c1-2-17-10-7-14-11-13(3-4-15(14)17)12-5-8-16-9-6-12/h3-6,8-9,11H,2,7,10H2,1H3

InChI Key

KZECPKKDZONXLR-UHFFFAOYSA-N

SMILES

CCN1CCC2=C1C=CC(=C2)C3=CC=NC=C3

Canonical SMILES

CCN1CCC2=C1C=CC(=C2)C3=CC=NC=C3

Origin of Product

United States

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